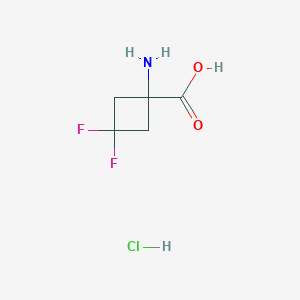

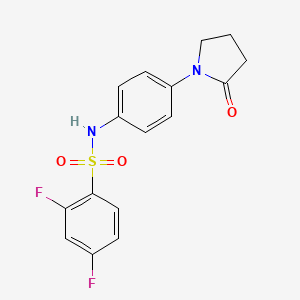

![molecular formula C7H12ClN B2371347 Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride CAS No. 201815-59-0](/img/structure/B2371347.png)

Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for “Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride” are not available, there are studies on the synthesis of related compounds. For instance, a study discusses the synthesis of highly functionalized cyclopentene, dihydrofuran, and pyrroline scaffolds from bicyclo[2.2.1]hept-2-enes . Another study presents the asymmetric synthesis of chiral bicyclo[2.2.1]hepta-2,5-diene .Chemical Reactions Analysis

The high strain of bicyclic systems like “Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride” drives retro-condensation reactions on bridgehead substituted bicyclo[2.2.1]hept-2-enes, giving rise to orthogonally functionalized cyclopentene, 2,5-dihydrofuran, and 3-pyrroline scaffolds .科学的研究の応用

Swern Oxidation and Synthesis of Bicyclo[2.2.1]hept-5-ene-2,3-dione

Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride can be converted to bicyclo[2.2.1]hept-5-ene-2,3-dione through a process known as Swern oxidation. This reaction involves the transformation of the vicinal cis-diol functionality in the compound to an α-diketone. Bicyclo[2.2.1]hept-5-ene-2,3-dione is a valuable intermediate in organic synthesis and can serve as a building block for various molecular architectures .

Transition Metal-Catalyzed Dimerization of Alkenes

Bicyclo[2.2.1]hept-2-ene (also known as norbornene) is a cyclic olefin derived from bicyclo[2.2.1]hept-5-en-2-amine hydrochloride. It finds application in the transition metal-catalyzed dimerization of alkenes. Specifically, it can undergo vinylic polymerization with Co(II) compounds and metallocenes, leading to the formation of useful polymers .

Functionalization of Silanes

The compound (Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane, which contains the bicyclo[2.2.1]hept-5-ene moiety, is used in the functionalization of silanes. Silanes are important precursors for surface modification, coatings, and adhesion. The triethoxysilane group allows for covalent attachment to various surfaces, making it useful in materials science and surface chemistry .

Host Molecule Design and Electrostatic Potential Fields

Researchers have explored the use of bicyclo[2.2.1]heptane skeletons as building blocks for constructing host molecules with concave shapes. In particular, the negative electrostatic potential field of pyrazine rings has been harnessed to synthesize host molecules. Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride derivatives may play a role in designing such host-guest systems .

Ring-Opening Reactions and Unexpected Transformations

Interestingly, Swern oxidation of pyrazine-fused congeners related to bicyclo[2.2.1]hept-5-en-2-amine hydrochloride has led to unexpected ring-opening reactions. These transformations could have implications in synthetic chemistry and the design of novel compounds .

将来の方向性

While specific future directions for “Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride” are not available, there are studies on the potential applications of related compounds. For example, a study discusses exploiting the ring strain in bicyclo[2.2.1]heptane systems for the stereoselective preparation of highly functionalized scaffolds .

特性

IUPAC Name |

bicyclo[2.2.1]hept-5-en-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N.ClH/c8-7-4-5-1-2-6(7)3-5;/h1-2,5-7H,3-4,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQHHKHEYAMJSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Chlorophenyl)-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2371266.png)

![11-(4-Methoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2371276.png)

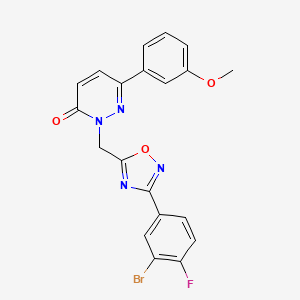

![3-Phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2371278.png)

![(1S)-1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine](/img/structure/B2371279.png)

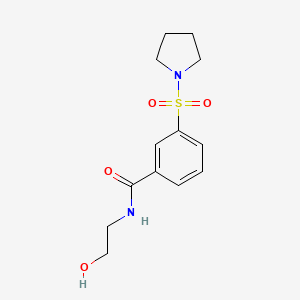

![2-{[4-(Benzenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2371282.png)

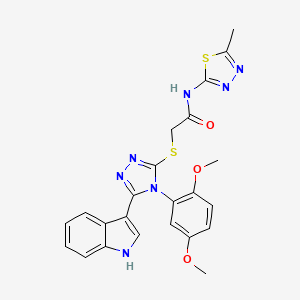

![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2371285.png)